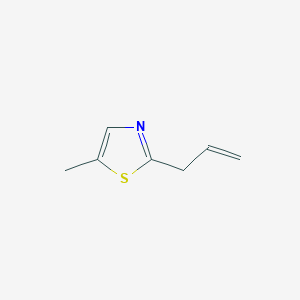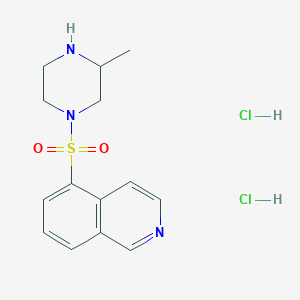
1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride
描述
异H7二盐酸盐是一种化学化合物,以其作为蛋白激酶抑制剂的作用而闻名。 它特异性抑制蛋白激酶C和蛋白激酶A,其IC50值分别为22和34微摩尔 。 这种化合物因其对卫星细胞肌生成的影响而被研究,它在蛋白激酶A中充当负性对照 。
准备方法
异H7二盐酸盐的合成涉及1-(5-异喹啉磺酰基)-3-甲基哌嗪与盐酸反应形成二盐酸盐 。反应条件通常包括:
溶剂: 无水条件以防止水解。
温度: 控制以避免分解。
纯化: 结晶或重结晶以达到高纯度。
工业生产方法尚未得到广泛记录,但合成通常遵循类似的原则,并针对规模和产率进行了优化。
化学反应分析
异H7二盐酸盐经历了几种类型的化学反应:
氧化: 在强氧化条件下可以被氧化。
还原: 由于磺酰基的稳定性,还原反应不太常见。
取代: 亲核取代反应可能发生,特别是在磺酰基上。
常见试剂和条件包括:
氧化剂: 高锰酸钾或过氧化氢。
还原剂: 硼氢化钠(不太常见)。
亲核试剂: 氨或胺用于取代反应。
这些反应形成的主要产物取决于所用条件和试剂。
科学研究应用
异H7二盐酸盐在科学研究中具有广泛的应用:
化学: 用作研究蛋白激酶抑制和相关途径的工具。
生物学: 研究其对细胞信号传导和肌生成的影响。
医学: 在涉及激酶活性失调的疾病中具有潜在的治疗应用。
工业: 用于开发激酶抑制剂和相关药物
作用机制
异H7二盐酸盐通过抑制蛋白激酶C和蛋白激酶A来发挥其作用。 抑制是通过在激酶的ATP结合位点竞争性结合而发生的,从而阻止了下游靶标的磷酸化 。这导致细胞信号通路改变,并影响细胞生长和分化等过程。
相似化合物的比较
异H7二盐酸盐经常与其他激酶抑制剂进行比较,例如:
星形孢菌素: 一种更有效但选择性更低的激酶抑制剂。
HA1004: 另一种激酶抑制剂,具有不同的特异性和效力。
异H7二盐酸盐在其特异性抑制谱及其对卫星细胞肌生成的影响方面是独特的,使其成为研究中一种宝贵的工具。
属性
IUPAC Name |
5-(3-methylpiperazin-1-yl)sulfonylisoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S.2ClH/c1-11-10-17(8-7-16-11)20(18,19)14-4-2-3-12-9-15-6-5-13(12)14;;/h2-6,9,11,16H,7-8,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYNDFTUZMEYNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474690 | |
| Record name | 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140663-38-3 | |
| Record name | 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-methyl H7 affect bovine leukemia virus expression?
A1: 3-methyl H7 inhibits the activity of protein kinase C (PKC) []. Research demonstrates that 3-methyl H7 effectively reduces both spontaneous lymphocyte blastogenesis and BLV expression in bovine peripheral blood mononuclear cells (PBMCs) []. This effect is observed regardless of whether the PBMCs are unstimulated, stimulated with lipopolysaccharide, or stimulated with phorbol ester (PMA) []. Further investigation reveals that 3-methyl H7 suppresses BLV expression by decreasing transcriptional activity, as evidenced by RNase protection assay results []. This suggests that PKC activation plays a crucial role in BLV expression, and its inhibition by 3-methyl H7 disrupts this process.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


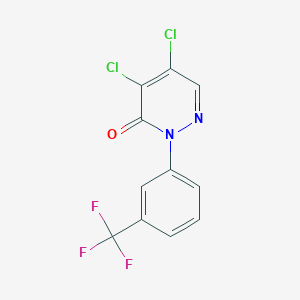
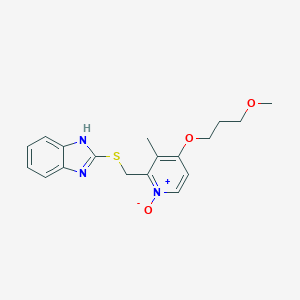
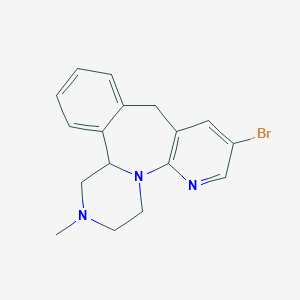
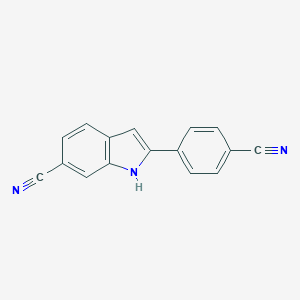
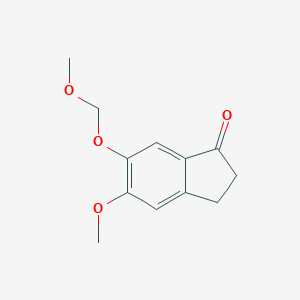
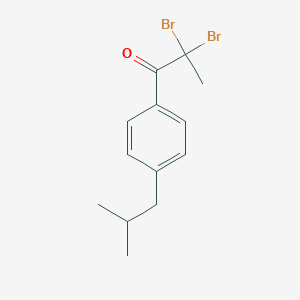
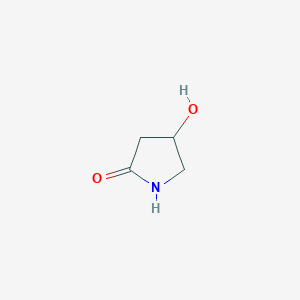
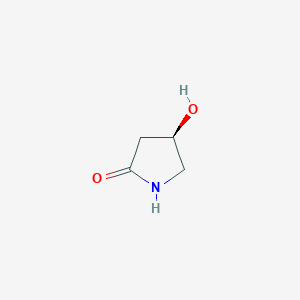
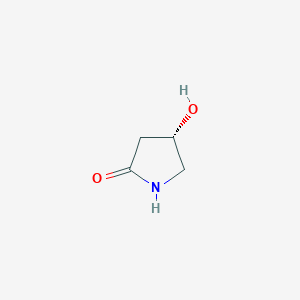
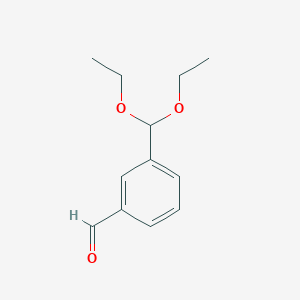
![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B119340.png)
![6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B119346.png)
![(Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-amine](/img/structure/B119350.png)
